

2'-C-Methyluridine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2'-C-methyluridine

Cat. No.: B1252916

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Introduction

2'-C-methyluridine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral drug development. As a key intermediate in the synthesis of other potent antiviral agents and possessing intrinsic activity itself, understanding its properties is crucial for researchers in virology and medicinal chemistry. This technical guide provides a comprehensive overview of **2'-C-methyluridine**, including its synthesis, mechanism of action, antiviral activity, and the experimental protocols used for its evaluation.

Synthesis of 2'-C-Methyluridine

The chemical synthesis of **2'-C-methyluridine** is a multi-step process that often begins with a protected uridine derivative. While various synthetic routes have been described, a general approach involves the introduction of a methyl group at the 2'-position of the ribose sugar.

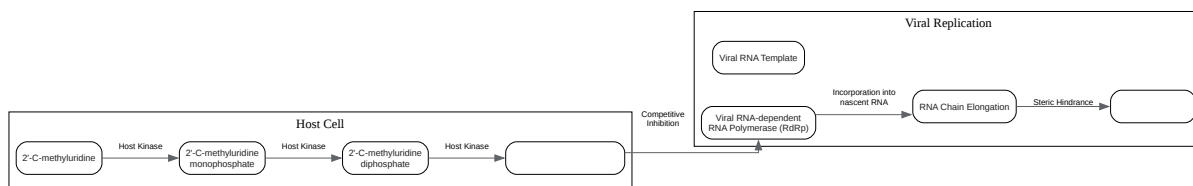
Representative Synthetic Scheme:

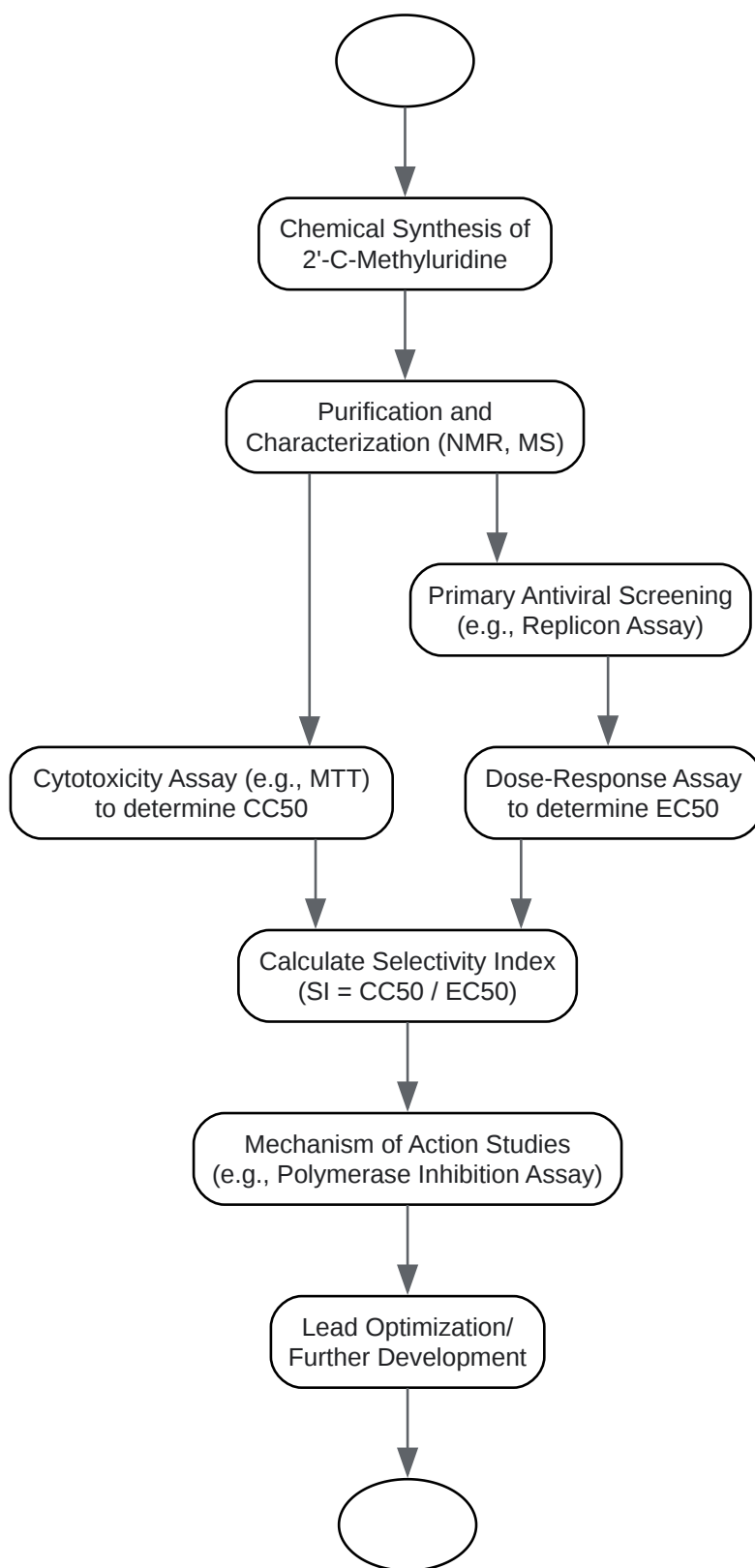
A common strategy involves the oxidation of the 2'-hydroxyl group to a ketone, followed by the addition of a methyl group using an organometallic reagent such as a Grignard reagent or methyllithium. Subsequent stereoselective reduction and deprotection steps yield the final **2'-C-methyluridine** product.

Mechanism of Action

The antiviral activity of **2'-C-methyluridine** is primarily exerted through its anabolite, **2'-C-methyluridine** 5'-triphosphate. As a nucleoside analog, **2'-C-methyluridine** is taken up by host cells and undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form.

This triphosphate analog then acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. The presence of the 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, thereby halting the elongation of the nascent viral RNA chain.





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